molecular formula HMoNiO6P-4 B3371359 Molybdenum nickel hydroxide oxide phosphate CAS No. 68130-36-9

Molybdenum nickel hydroxide oxide phosphate

Cat. No.: B3371359
CAS No.: 68130-36-9
M. Wt: 282.6 g/mol
InChI Key: KNQDGGOTQNRXGB-UHFFFAOYSA-J
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Description

Molybdenum nickel hydroxide oxide phosphate is an advanced inorganic material gaining significant attention in energy research. Its value is derived from the synergistic interaction between its constituent metals (Ni and Mo) and phosphate groups, which enhances electrical conductivity and creates abundant active sites for electrochemical reactions . Primary research applications focus on developing superior electrocatalysts and electrode materials. The compound demonstrates exceptional performance in reactions critical for clean energy, such as the ethanol oxidation reaction (EOR), where the molybdenum dopant enhances the deprotonation ability, a key step for maintaining catalytic activity . Furthermore, nickel-molybdenum-phosphate-based materials are engineered for efficient energy-saving hydrogen evolution (HER), showcasing low overpotentials and high durability in alkaline conditions . In the realm of energy storage, this material is a promising candidate for pseudocapacitors. The incorporation of molybdenum transforms the microstructure and improves conductivity, leading to a higher charge storage capacity and more stable cycling performance compared to its undoped counterparts . Researchers also utilize this compound for constructing robust oxygen evolution reaction (OER) catalysts, a vital process for water splitting, due to the strong electronic interactions induced by the high-valence molybdenum . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

molybdenum;nickel(2+);oxygen(2-);hydroxide;phosphate
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Mo.Ni.H3O4P.H2O.O/c;;1-5(2,3)4;;/h;;(H3,1,2,3,4);1H2;/q;+2;;;-2/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQDGGOTQNRXGB-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[O-2].[O-]P(=O)([O-])[O-].[Ni+2].[Mo]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HMoNiO6P-4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

11104-88-4 (Parent)
Record name Molybdenum nickel hydroxide oxide phosphate
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Molecular Weight

282.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Pellets or Large Crystals
Record name Molybdenum nickel hydroxide oxide phosphate
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CAS No.

68130-36-9
Record name Molybdenum nickel hydroxide oxide phosphate
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Record name Molybdenum nickel hydroxide oxide phosphate
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Record name Molybdenum nickel hydroxide oxide phosphate
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Advanced Characterization Techniques and Structural Analysis in Research

Diffraction-Based Structural Elucidation

Diffraction techniques are fundamental in determining the atomic arrangement within a crystalline material. By analyzing the pattern of scattered radiation, researchers can deduce the crystal structure, identify phases, and assess the degree of crystallinity.

X-ray Diffraction (XRD) is a primary tool for investigating the crystallographic structure of Molybdenum nickel hydroxide (B78521) oxide phosphate (B84403). The technique involves directing X-rays onto a sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern is a fingerprint of the material's crystalline phases.

In the study of materials related to Molybdenum nickel hydroxide oxide phosphate, such as nickel-molybdenum (B8610338) (Ni-Mo) based nanoarrays, XRD is instrumental in identifying the crystal structures present. For instance, in Ni-Mo based nanoarrays, characteristic diffraction peaks can be attributed to specific crystalline phases like NiMoO₄ and Ni(OH)₂·0.75H₂O. researchgate.net The presence of broad and low-intensity diffraction peaks can indicate materials with poor crystallinity or an amorphous nature, which can be advantageous in applications like electrocatalysis by allowing for better electrolyte penetration. researchgate.net

The analysis of XRD patterns allows for the determination of lattice parameters, crystallite size, and the presence of any impurities or secondary phases. For example, in Ni-Mo films, XRD can reveal a nanocrystalline characteristic with a long-range structural order. nih.gov The disappearance or broadening of Bragg peaks in Ni-Mo films compared to pure Ni can indicate the incorporation of molybdenum into the nickel lattice. nih.gov The table below summarizes typical XRD findings for related nickel and molybdenum compounds, which can provide a basis for the analysis of this compound.

Compound/Material Observed Phases/Structural Features Significance of Findings Reference
Ni-Mo-based nanoarraysMixture of hexagonal Ni(OH)₂·0.75H₂O and monoclinic NiMoO₄Indicates the formation of a composite material with multiple crystalline phases. researchgate.net
Low-crystalline Ni(OH)₂ nanosheets with NiMoO₄Broad diffraction peaksSuggests a poorly crystalline structure, which can enhance electrochemical performance. researchgate.net
Electrodeposited Ni-Mo filmsNanocrystalline structure with Ni-Ni and Ni-Mo atomic bondsConfirms the formation of a solid solution and provides information on the material's atomic arrangement. nih.gov
Ni+Mo composite coatingsPresence of reflexes from Ni matrix and embedded Mo crystalline powderConfirms the composite nature of the material. researchgate.net

Spectroscopic Investigations of Chemical States and Bonding Environments

Spectroscopic techniques provide valuable insights into the elemental composition, oxidation states, and the nature of chemical bonds within this compound. These methods are essential for understanding the electronic structure and the local atomic environment.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the analysis of this compound and related materials, XPS is crucial for determining the oxidation states of nickel, molybdenum, phosphorus, and oxygen.

The XPS spectrum of a Ni-Mo-P-O compound would exhibit characteristic peaks for Ni 2p, Mo 3d, P 2p, and O 1s. The binding energies of these core-level electrons are sensitive to the chemical environment, allowing for the identification of different oxidation states. For instance, in Ni(P, O)x·MoOx nanowire arrays, the Ni 2p spectrum can be deconvoluted to identify Ni²⁺ and Ni³⁺ species. researchgate.net The Mo 3d spectrum can reveal the presence of various molybdenum oxidation states, such as Mo⁴⁺, Mo⁵⁺, and Mo⁶⁺. researchgate.netimoa.info The P 2p spectrum can indicate the presence of phosphate groups, and the O 1s spectrum can distinguish between metal-oxygen bonds (M-O) and hydroxyl groups (M-OH). researchgate.net

The following table presents typical binding energy ranges for the elements in this compound, derived from studies of similar compounds.

Element (Core Level) Typical Binding Energy (eV) Inferred Oxidation States/Chemical Species Reference
Ni 2p₃/₂855 - 857Ni²⁺, Ni³⁺ researchgate.net
Mo 3d₅/₂232 - 233Mo⁵⁺, Mo⁶⁺ researchgate.net
P 2p~133Phosphate (PO₄³⁻) researchgate.net
O 1s530 - 532Metal-Oxide (M-O), Hydroxide (M-OH) researchgate.netresearchgate.net

Raman and Infrared (IR) spectroscopy are complementary techniques that probe the vibrational modes of molecules and crystal lattices. These techniques are used to identify functional groups and provide information about the chemical bonding and structure of this compound.

IR spectroscopy measures the absorption of infrared radiation by the material, exciting molecular vibrations such as stretching and bending. In compounds containing hydroxyl and phosphate groups, IR spectroscopy is particularly useful. The presence of hydroxyl groups (O-H) would be indicated by characteristic stretching vibrations, typically in the range of 3000-3700 cm⁻¹. core.ac.uk The phosphate group (PO₄³⁻) exhibits strong IR absorption bands corresponding to P-O stretching and O-P-O bending modes. sci-hub.st Metal-oxygen (Ni-O, Mo-O) vibrations are typically observed at lower frequencies. core.ac.uk

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in energy provides information about the vibrational modes. For nickel-molybdate-based materials, Raman spectra can show characteristic peaks for Mo=O stretching and Mo-O bending vibrations. nih.gov The presence of different polymorphs or phases can often be distinguished by their unique Raman signatures. nih.gov

The table below summarizes characteristic vibrational frequencies for functional groups expected in this compound.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique Reference
O-HStretching3000 - 3700IR core.ac.uk
P-OStretching900 - 1200IR sci-hub.st
Mo=OStretching800 - 1000Raman, IR nih.govimoa.info
Ni-OStretching/Bending400 - 600Raman, IR core.ac.uk
Mo-OBending300 - 400Raman nih.gov

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a material. By measuring the absorption of light in the UV and visible regions, one can determine the optical band gap and gain insights into the electronic structure of this compound.

The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. In transition metal compounds, these transitions often involve d-d electronic transitions within the metal ions or charge transfer transitions between the metal and ligand atoms. For nickel(II) compounds, electronic transitions can be observed in the visible and near-infrared regions, which are characteristic of its d⁸ electron configuration in an octahedral or other coordination environment. Molybdenum oxides are known to exhibit absorption in the UV region, which can be used to estimate their optical band gap. researchgate.net The presence of both nickel and molybdenum in the compound would likely result in a complex UV-Vis spectrum with multiple absorption features.

Electron Microscopy for Microstructural and Nanostructural Analysis

Electron microscopy techniques are indispensable for visualizing the morphology, size, and arrangement of particles and nanostructures in this compound at high resolution.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are the most commonly used techniques. SEM provides high-resolution images of the sample's surface topography. In the study of related Ni-Mo materials, SEM has been used to observe morphologies such as nanoporous structures and nanoarrays. nih.gov For instance, in nickel-doped molybdenum oxide photoanodes, SEM revealed the presence of irregularly shaped conglomerates, which could provide a larger surface area for catalytic reactions. jecst.org

TEM, on the other hand, provides detailed information about the internal structure of the material. High-resolution TEM (HR-TEM) can even resolve the atomic lattice, providing information about crystallinity and defects. In the case of low-crystalline Ni(OH)₂ nanosheets embedded with NiMoO₄ nanoparticles, TEM analysis can confirm the size and distribution of the embedded nanoparticles. rsc.org

The combination of SEM and TEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDX) for elemental mapping, provides a comprehensive understanding of the microstructure and nanostructure of this compound, which is critical for correlating its physical form with its functional properties.

Electrochemical Characterization for Performance Evaluation

The performance of this compound, particularly in electrochemical applications such as supercapacitors or electrocatalysis, is evaluated using a variety of techniques that probe its behavior at the electrode-electrolyte interface.

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of this compound. By sweeping the potential of a working electrode made of the material and measuring the resulting current, CV provides information about the oxidation and reduction processes occurring at the electrode surface.

The shape of the CV curve can reveal the nature of the electrochemical reactions, such as whether they are diffusion-controlled or surface-confined. scirp.org In nickel-based materials, CV is used to study the transitions between different oxidation states of nickel, such as Ni(II) and Ni(III). scirp.org For molybdenum oxides, CV helps in understanding their pseudocapacitive behavior. The presence of distinct redox peaks in the voltammogram of this compound would indicate its potential for use in energy storage applications. The scan rate dependence of the peak currents can be used to investigate the kinetics of the electrochemical processes. scirp.org

Linear Sweep Voltammetry (LSV) is another important technique for characterizing the electrochemical performance of this compound, particularly for applications in electrocatalysis. researchgate.net In LSV, the potential is swept in one direction, and the resulting current is measured. This technique is often used to determine the catalytic activity of a material for a specific reaction, such as the hydrogen evolution reaction (HER) or the oxygen evolution reaction (OER).

The onset potential, which is the potential at which a significant catalytic current begins to flow, and the current density at a given potential are key parameters obtained from LSV curves that are used to evaluate the efficiency of an electrocatalyst. researchgate.net For instance, in the study of catechol sensing, LSV has been employed to assess the effect of catechol concentration on the electrochemical signal of modified electrodes. mdpi.com

Chronoamperometry and chronopotentiometry are techniques used to evaluate the long-term stability and performance of this compound as an electrode material.

In chronoamperometry , a constant potential is applied to the electrode, and the current is monitored over time. This method is useful for studying the stability of the material during continuous operation and for investigating processes like nucleation and growth of films. cyberleninka.ruresearchgate.net For example, in the study of Ni-Mo co-deposition, chronoamperometry was used to investigate the nucleation mechanism at different potentials. cyberleninka.ruresearchgate.net

In chronopotentiometry , a constant current is applied, and the potential is measured as a function of time. This technique is often used to determine the charge-discharge characteristics of battery or supercapacitor electrodes and to assess their cycling stability. The shape of the potential-time curve can provide insights into the electrochemical processes occurring during charging and discharging.

TechniqueParameter MeasuredInformation Obtained
Chronoamperometry Current vs. Time (at constant potential)Stability, Nucleation and growth mechanisms
Chronopotentiometry Potential vs. Time (at constant current)Charge-discharge characteristics, Cycling stability

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the kinetics of electrochemical processes at the electrode-electrolyte interface. For materials like this compound, EIS provides critical insights into properties such as charge transfer resistance, ionic diffusion, and the capacitive behavior of the electrode. The analysis is performed by applying a small amplitude AC potential over a wide range of frequencies and measuring the resulting current.

The data is typically visualized in a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. For many electrocatalyst systems, the Nyquist plot features a semicircle in the high-frequency region and a straight line in the low-frequency region. The diameter of the semicircle corresponds to the charge-transfer resistance (Rct), which is a measure of the resistance to the electrochemical reaction at the electrode surface. A smaller Rct value generally indicates faster reaction kinetics and higher catalytic activity. researchgate.net The linear portion at low frequencies is associated with the Warburg impedance, which relates to the diffusion of ions within the electrolyte or the porous structure of the electrode.

In studies of related nickel-molybdenum-based electrocatalysts, EIS has been instrumental in evaluating their performance. For instance, investigations into Ni-Mo alloys and oxides show that modifications in composition and structure can significantly reduce the Rct, signifying enhanced catalytic efficiency. rsc.orgacs.org Molybdenum-doped nickel-iron phosphide (B1233454) nanoflowers have demonstrated a lower charge transfer resistance compared to their undoped counterparts, indicating faster oxygen evolution reaction (OER) kinetics. sciopen.com The Rct for Ni-Mo-based catalysts is a key parameter used to compare the intrinsic activity of different materials. researchgate.net For example, a study on Ni-Mo nanostructure alloys found that an optimized Ni-4Mo composition exhibited the lowest charge transfer resistance compared to pure Ni or a Ni-2Mo alloy, correlating with its superior performance in the hydrogen evolution reaction (HER). rsc.org Similarly, the addition of copper to a Ni-Mo catalyst was shown to decrease the Rct from 4.8 Ω cm² to 1.3 Ω cm², indicating improved charge transfer kinetics. researchgate.net

The table below presents representative charge transfer resistance values for various nickel-molybdenum-based materials, illustrating the impact of composition on electrochemical performance.

MaterialElectrolyteCharge Transfer Resistance (Rct) (Ω)Reference
Ni-P NA/NF1.0 M KOH1.5 researchgate.net
16% Mo-NiFe-P1.0 M KOH~2.5 sciopen.com
Ni-Mo Alloy1.0 M NaOH~5.0 acs.org
NiFe0.3MoOxNot Specified~12.5 researchgate.net
Co(OH)F1.0 M KOH~20 mdpi.com

Double-Layer Capacitance (Cdl) Measurements for Electrochemical Active Surface Area (ECSA)

The Electrochemical Active Surface Area (ECSA) is a critical parameter for assessing the performance of an electrocatalyst, as it represents the total surface area that is accessible to the electrolyte and available for reaction. A higher ECSA often leads to a greater number of active sites and, consequently, higher catalytic activity. A common and effective method to estimate the ECSA is by measuring the electrochemical double-layer capacitance (Cdl). jeires.comresearchgate.net The double layer is an array of charged species and oriented dipoles that forms at the electrode-electrolyte interface, behaving like a capacitor. The capacitance of this layer is directly proportional to the surface area. jeires.com

The Cdl is typically determined using cyclic voltammetry (CV). jeires.com The procedure involves scanning the potential in a narrow, non-Faradaic region (a potential window where no redox reactions occur) at several different scan rates. jeires.com In this region, the measured current is primarily due to the charging and discharging of the double layer. By plotting the difference in current density (Δj = ja - jc) at a specific potential against the scan rate, a linear relationship is typically observed. The slope of this line is equal to twice the Cdl. researchgate.net

Once the Cdl is calculated, the ECSA can be estimated using the following equation:

ECSA = Cdl / Cs

where Cs is the specific capacitance of a smooth, flat surface of the material under the same electrolyte conditions. The value of Cs is often taken from literature values for similar materials, typically in the range of 20-60 µF cm⁻² for metal electrodes in alkaline solutions. doi.org

For nickel- and molybdenum-based materials, this technique is widely used to compare the relative surface areas of different catalyst preparations. For example, Mo-doped nickel-iron phosphide (16% Mo-NiFe-P) was found to have a Cdl of 0.58 mF cm⁻², which was higher than related materials with different doping levels, indicating a greater number of available catalytic sites. sciopen.com Similarly, studies on cobalt-based hydroxides have shown that materials with higher Cdl values, such as Co(OH)F (3.59 mF/cm²), possess a larger active surface area compared to materials like Co(OH)2 (1.94 mF/cm²), which contributes to their enhanced catalytic performance. mdpi.com This analysis helps to distinguish whether an improvement in catalytic current is due to an increase in the number of active sites (higher ECSA) or an enhancement in the intrinsic activity of each site. researchgate.net

The following table shows representative double-layer capacitance values for various related electrocatalysts.

MaterialElectrolyteDouble-Layer Capacitance (Cdl) (mF/cm²)Reference
16% Mo-NiFe-P1.0 M KOH0.58 sciopen.com
Co(OH)21.0 M KOH1.94 mdpi.com
Co2(OH)3Cl1.0 M KOH3.00 mdpi.com
Co(OH)F1.0 M KOH3.59 mdpi.com

Theoretical and Computational Investigations of Molybdenum Nickel Hydroxide Oxide Phosphate Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the intrinsic electronic properties of materials like molybdenum nickel hydroxide (B78521) oxide phosphate (B84403) and for mapping out potential reaction pathways. Studies on related materials, such as Mo-doped nickel-iron phosphide (B1233454) derived from molybdate (B1676688) intercalated nickel-iron-layered double hydroxides, have shown that the introduction of molybdenum can significantly alter the electronic structure. researchgate.net This alteration is crucial as it can accelerate reaction kinetics for processes like the oxygen evolution reaction (OER). researchgate.net The strong electronic interactions between molybdenum and other transition metals like nickel and iron are believed to be responsible for this enhancement. researchgate.net

DFT calculations on β-nickel hydroxide have confirmed that the magnetic ground state and band structure are highly dependent on the correlation effect of Ni d-electrons. researchgate.net The experimental antiferromagnetic ground state has been confirmed, and the predicted direct band gap is approximately 3.5 eV. researchgate.net The highest occupied valence bands are primarily composed of O p-electrons, while the lowest unoccupied bands are mainly Ni d-electrons. researchgate.net These fundamental electronic characteristics are critical in determining the material's behavior in electrochemical reactions.

In the context of reaction pathways, DFT can be used to calculate the transition states and activation energies for various reaction steps. For instance, in studies of cobalt and molybdenum complexes with phosphine oxide ligands, DFT has been used to calculate possible reaction pathways involving radical species. proquest.com While not directly on the title compound, this demonstrates the capability of DFT to model complex reaction mechanisms. Similarly, investigations into the water-gas-shift reaction on nickel phosphide catalysts have utilized DFT to systematically calculate the adsorption of various reaction intermediates and map out the most favorable reaction pathways. researchgate.net

Computational Modeling of Adsorption Energies and Intermediate Species

The adsorption of reaction intermediates onto the surface of a catalyst is a critical step in any heterogeneous catalytic process. Computational modeling, particularly with DFT, allows for the calculation of adsorption energies, providing a quantitative measure of the interaction strength between the catalyst and various chemical species. This information is vital for understanding reaction mechanisms and predicting catalytic activity.

This preferential adsorption is attributed to the specific bonding abilities of the surface atoms. researchgate.net Such computational findings are crucial for identifying the active sites for different steps of a reaction. For instance, in the hydrogen evolution reaction (HER) in alkaline media, the efficient dissociation of water (providing H) and the subsequent recombination of H atoms are key. A surface that can effectively adsorb both H and OH is therefore desirable.

The table below presents DFT-calculated adsorption energies for H and OH on different sites of a Ni₃S₄-MoS₂ surface, illustrating the type of data generated from such computational studies.

Adsorbed SpeciesSurface SiteAdsorption Energy (eV)
HMoS₂ (002)-0.027
OHNi₃S₄ (311)-4.8
OHMoS₂ (002)-3.0

Furthermore, computational models can predict the stability and geometry of various intermediate species on the catalyst surface. This is essential for understanding the step-by-step mechanism of a reaction. For example, studies on molybdenum oxide surfaces have used DFT to analyze the behavior of adsorbed H, OH, and other organic radicals. mpg.de

Electrochemical Applications and Performance Studies

Electrocatalysis Research

Hydrogen Evolution Reaction (HER) Electrocatalysis

Stability in Acidic and Alkaline Media

The operational stability of electrode materials in different pH environments is critical for their practical application. For materials related to molybdenum nickel hydroxide (B78521) oxide phosphate (B84403), research indicates a strong preference for alkaline conditions in electrochemical applications. Ni-Mo based electrocatalysts are frequently studied in alkaline solutions, such as potassium hydroxide (KOH), for reactions like hydrogen and oxygen evolution. nih.govresearchgate.netresearchgate.net The co-deposition of Ni-Mo thin films from alkaline ammonium (B1175870) hydroxide electrolytes has been shown to be an effective synthesis method. srce.hr Studies on Ni-Mo intermetallic compounds have demonstrated high electrochemical stability in alkaline media, which is attributed to the formation of a dense, protective layer that prevents the dissolution of molybdenum. researchgate.net

While acidic conditions are less common for these materials, some molybdenum-based compounds have been investigated in acidic electrolytes. For instance, the pseudocapacitive charge storage mechanism for molybdenum oxynitride has been explored in sulfuric acid (H₂SO₄). mdpi.com However, for nickel-molybdenum (B8610338) systems, alkaline media are generally favored to maintain structural integrity and catalytic activity, especially for water splitting applications where slow water dissociation kinetics in alkaline solutions present a key challenge that these materials are designed to overcome. chinesechemsoc.org

Overall Water Splitting Performance

Molybdenum nickel hydroxide oxide phosphate and its analogues are promising candidates for electrocatalytic water splitting, a key process for producing green hydrogen. These materials often serve as bifunctional catalysts, active for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER).

The incorporation of phosphorus into Ni-Mo alloys has been shown to significantly promote HER performance in alkaline solutions by optimizing hydrogen adsorption and facilitating the breaking of H-OH bonds. chinesechemsoc.org Other related heterostructures, such as molybdenum phosphide (B1233454)@cobalt phosphide nanoarrays, also show excellent bifunctional performance, requiring a cell voltage of 1.54 V to achieve 10 mA cm⁻², superior to some commercial precious metal catalysts. mdpi.com Ni-Mo-based nanoarrays have also proven to be effective for the OER, with an optimal composition achieving an overpotential of 296 mV at 10 mA cm⁻². nih.gov

Catalyst MaterialCell Voltage for 10 mA cm⁻²ElectrolyteKey Findings
P-doped Ni-Mo bimetal aerogel1.46 VAlkalineLow overpotentials for both HER (69 mV) and OER (235 mV). researchgate.net
P-doped NiMoO₄/NiMoO₄·nH₂O@phosphates1.62 V1.0 M KOHExcellent durability for over 25 hours. researchgate.net
Mo₄P₃@CoP/NF1.54 VAlkalineOutperforms commercial RuO₂/NF||Pt/C/NF electrode pair. mdpi.com
Ni-Mo-based nanoarrays (OER only)N/A (Overpotential of 296 mV)1.0 M KOHOptimized Ni/Mo ratio enhances OER activity. nih.gov

Energy Storage Research

The unique combination of nickel, molybdenum, phosphate, and hydroxide/oxide components creates a material with rich redox chemistry, making it highly suitable for energy storage applications, particularly in supercapacitors.

Supercapacitor and Pseudocapacitor Performance Studies

Materials structurally similar to this compound have demonstrated exceptional performance as supercapacitor electrodes. Nickel molybdenum phosphate hydrate (B1144303) (NiMoPH) has shown a high charge storage capacity of 2945 mF/cm² at 20 mA/cm². dongguk.edu Another study on urea-based nickel molybdenum phosphates reported an areal capacity of 166.6 μAh cm⁻². rsc.org The introduction of cobalt into the structure to form Ni-Mo-Co ternary hydroxides resulted in a very high specific capacitance of 2700 F g⁻¹ at 10 A g⁻¹. mdpi.com Furthermore, low-crystalline nickel hydroxide nanosheets embedded with NiMoO₄ nanoparticles exhibited an extremely high capacitance of 2001 F g⁻¹ at 1.8 A g⁻¹. rsc.orgresearchgate.net

Table 2: Supercapacitor Performance of Related Nickel Molybdenum Materials

Electrode MaterialSpecific Capacitance / CapacityCurrent DensityElectrolyte
Nickel Molybdenum Phosphate Hydrate (NiMoPH)2945 mF/cm²20 mA/cm²N/A
Urea-based Nickel Molybdenum Phosphates166.6 μAh cm⁻²N/AN/A
Ni-Mo-Co (1/1/0.4) Ternary Hydroxide2700 F g⁻¹10 A g⁻¹N/A
Low-crystalline Ni(OH)₂ with NiMoO₄2001 F g⁻¹1.8 A g⁻¹N/A
Mixed Ni-Co-Mo Metal Oxide1366 F g⁻¹2 A g⁻¹N/A

The high capacitance of these materials stems from pseudocapacitive charge storage, which involves fast and reversible Faradaic redox reactions occurring at or near the surface of the electrode. mdpi.com The multi-valent states of both nickel (Ni²⁺/Ni³⁺) and molybdenum (e.g., Mo⁴⁺, Mo⁵⁺, Mo⁶⁺) provide abundant active sites for these redox reactions, leading to significantly higher energy storage capacity compared to electric double-layer capacitors (EDLCs). mdpi.commdpi.com The phosphate and hydroxide groups in the structure can enhance the electrochemical activity and provide pathways for ion transport, further facilitating the charge storage process. The charge storage behavior of molybdenum oxides has been attributed to both surface redox reactions and ion intercalation/deintercalation processes. mdpi.com

Long-term cycling stability and the ability to perform at high charge-discharge rates are crucial for practical supercapacitor applications. Nickel-molybdenum-phosphate-based materials have shown remarkable durability. For instance, a hybrid supercapacitor using urea-based nickel molybdenum phosphates demonstrated an outstanding 109% capacitance retention after 100,000 cycles. rsc.org A nickel molybdenum phosphate hydrate (NiMoPH) electrode retained 91.8% of its capacitance over 10,000 cycles. dongguk.edu Similarly, Ni-Mo-Co ternary hydroxides showed 96.63% capacitance retention after 5000 cycles at a high current density of 10 A g⁻¹. mdpi.com This excellent stability is often attributed to robust nanostructures that can withstand the mechanical stress of repeated ion insertion/extraction and the synergistic effects between the different metallic components. rsc.org

To maximize energy density, this compound and related materials are often used as the positive electrode (cathode) in asymmetric or hybrid supercapacitors (HSCs). mdpi.com In these devices, the high-capacitance pseudocapacitive material is paired with a high-surface-area carbon-based negative electrode (anode), such as activated carbon (AC). dongguk.edursc.org This configuration widens the operational voltage window of the device beyond the thermodynamic limit of aqueous electrolytes (~1.23 V), leading to a significant increase in energy density (E = ½CV²).

For example, an HSC assembled with urea-based nickel molybdenum phosphates as the positive electrode and AC as the negative electrode delivered a high energy density of 34.34 Wh kg⁻¹ at a power density of 5106.38 W kg⁻¹. rsc.org Another device using NiMoPH and AC achieved an energy density of 0.201 mWh/cm² and maintained about 90% capacitance retention over 15,000 cycles. dongguk.edu Similarly, an asymmetric supercapacitor based on low-crystalline Ni(OH)₂ with NiMoO₄ nanoparticles presented an energy density of 70.76 Wh kg⁻¹. rsc.org These results highlight the effectiveness of hybrid architectures in leveraging the high storage capacity of nickel-molybdenum-phosphate materials for high-performance energy storage.

Rechargeable Battery Electrode Materials Research (e.g., Sodium-Ion Batteries)

Electrochemical Sensing Applications Research

The unique surface chemistry of molybdenum and nickel compounds also makes them promising candidates for electrochemical sensing applications. Their ability to interact with specific ions can be harnessed to develop sensitive and selective sensors.

Molybdenum-based materials have a well-known affinity for phosphate ions, forming polyoxometalate complexes, which is the basis for the widely used colorimetric "molybdenum blue" method for phosphate detection. rsc.orgucc.ie This principle has been adapted for electrochemical sensors. Electrodes modified with molybdenum oxides can directly detect phosphate ions by monitoring the redox signals generated from the coordination between molybdenum centers and phosphate anions. rsc.orgescholarship.org Such sensors have demonstrated a broad linear dynamic range and high sensitivity. For example, a sensor based on electrodeposited mixed-valence molybdenum oxide exhibited a linear response to phosphate in the range of 10–1000 μM with a detection limit of 8 μM. rsc.orgescholarship.org

Similarly, nickel-based electrodes have also been investigated for phosphate ion sensing. An amperometric sensor based on an electrochemically modified nickel electrode, where a nickel oxide film is formed on the surface, has shown a remarkable response to phosphate ions at very low concentrations, with a detection limit as low as 10⁻¹⁰ M. acs.org The performance of various molybdenum and nickel-based electrochemical sensors for phosphate is summarized in the table below.

Electrode MaterialDetection Range (M)Detection Limit (M)Response Time
Molybdenum Oxide10⁻⁵ - 10⁻¹10⁻⁶< 1 min
Modified Nickel Oxide10⁻¹⁰ - 10⁻⁷10⁻¹⁰-
Molybdenum Phosphate on Pencil Graphite-1.25 x 10⁻⁶-
Molybdenum Blue on Pencil Graphite-2.19 x 10⁻⁸-

The sensing mechanism for phosphate on molybdenum-based electrodes involves the formation of a phosphomolybdate complex on the electrode surface. The electrochemical reduction or oxidation of this complex provides a measurable signal that is proportional to the phosphate concentration. ucc.ie The high selectivity of these sensors for phosphate over other common anions such as chloride, sulfate, and nitrate (B79036) is a key advantage. rsc.orgescholarship.org

For nickel-based sensors, the mechanism is related to the interaction of phosphate ions with the nickel oxide/hydroxide layer on the electrode surface. The Hard and Soft Acids and Bases (HSAB) theory can be applied to understand the selectivity, where the interaction between the "hard" nickel center and the "hard" phosphate anion leads to a strong and specific binding. acs.org This selective interaction at the sensing interface minimizes interference from other ions. acs.org The selectivity of these sensors is a critical parameter, and studies have shown that both molybdenum and nickel-based electrodes can exhibit excellent selectivity towards phosphate ions in the presence of other common interfering anions. acs.orgjst.go.jp

Structure Activity/performance Relationships and Synergistic Effects

Impact of Cationic Ratios and Doping on Electrochemical Performance

The electrochemical behavior of molybdenum-nickel-based materials is highly sensitive to the ratio of metallic cations and the introduction of dopants. Adjusting the molybdenum (Mo) to nickel (Ni) ratio is a key strategy for tuning the material's electronic structure and, consequently, its catalytic activity. Research on Ni-Mo alloys has shown that increasing the molybdenum content can significantly enhance performance for the hydrogen evolution reaction (HER). For instance, one study demonstrated that increasing the Mo content from 56 wt% (Ni–2Mo) to 65 wt% (Ni–4Mo) resulted in a lower Tafel slope and higher exchange current density, indicating more efficient HER kinetics. rsc.org Similarly, the Mo/Ni ratio can be controlled during synthesis to adjust the morphology and microstructure of 3D nanoarrays, which directly impacts the number of available active sites for the oxygen evolution reaction (OER). nih.gov

Doping with other elements, particularly phosphorus (P), is another powerful method to modify the material's properties. Phosphorus doping in nickel molybdate (B1676688) (NiMoO₄) has been shown to enhance OER performance by tuning the electronic structure of the active sites, which weakens the binding strength for reaction intermediates. nih.gov This modification can also promote the in-situ formation of highly active NiOOH on the surface during the electrochemical process. nih.gov The introduction of P can also improve the synergistic effects within heterostructures, optimizing the electronic configuration and accelerating charge transfer in alkaline media. mdpi.com Doping molybdenum trioxide (MoO₃) with transition metal ions like Ni has also been found to enhance specific capacitance and rate capability, demonstrating the broad impact of cationic modification on electrochemical properties. researchgate.net

Table 1: Effect of Molybdenum Content on Hydrogen Evolution Reaction (HER) Performance

MaterialMolybdenum Content (wt%)Tafel Slope (mV dec⁻¹)Exchange Current Density (j₀, mA cm⁻²)Reference
Ni–2Mo56%-- rsc.org
Ni–4Mo65%-1131.250 rsc.org

Role of Hydroxide (B78521), Oxide, and Phosphate (B84403) Anions in Material Functionality

The functionality of Molybdenum Nickel Hydroxide Oxide Phosphate is critically dependent on the distinct roles played by its anionic components: hydroxide (OH⁻), oxide (O²⁻), and phosphate (PO₄³⁻). In Ni-Mo-based catalysts, the hydroxide and oxide components are instrumental in the water dissociation step (Volmer step) of the HER in alkaline solutions, a process that is often the rate-limiting step. rsc.org The presence of oxygen in Ni-Mo-O composites actively promotes the dissociation of water molecules, thereby facilitating the production of hydrogen intermediates. nd.edu The formation of a surface layer of mixed Ni(OH)₂ and molybdenum oxides is often necessary to activate pure Ni-Mo alloys, underscoring the importance of these anions for achieving high catalytic activity. rsc.org

Influence of Crystal Structure and Phase on Activity

The catalytic activity of nickel-molybdenum (B8610338) compounds is strongly influenced by their crystal structure and phase composition. Different crystalline phases of the same compound can exhibit markedly different electrochemical properties due to variations in their atomic arrangement and electronic structures. mdpi.com A clear example is seen in nickel molybdate (NiMoO₄), which exists in at least two different phases, α-NiMoO₄ and β-NiMoO₄. mdpi.com Studies have shown that β-NiMoO₄ nanosheets exhibit a higher specific capacity than α-NiMoO₄ nanorods. mdpi.com This superior performance is attributed to the β-phase having more active sites and partially vacant 4d orbitals near the molybdenum atoms, which allows it to store more charge. mdpi.com

Nanostructure and Morphology Optimization for Enhanced Performance

Engineering the nanostructure and morphology of the material is a critical strategy for boosting its electrochemical performance. By creating complex, high-surface-area structures, the number of exposed active sites can be dramatically increased, while also facilitating mass and electron transport. mdpi.comnih.gov Various morphologies have been successfully synthesized, including nanorods rsc.orgresearchgate.net, nanowires hocityu.com, nanosheets mdpi.com, nanostars researchgate.net, and nanoflowers. mdpi.comnih.gov

Table 2: Performance of Ni-Mo Based Catalysts with Different Morphologies

Catalyst MorphologyReactionOverpotential at 10 mA cm⁻²Key AdvantageReference
Nanoflower-like AlloyHER127 mV (at 100 mA cm⁻²)High surface area, efficient mass/electron transport mdpi.com
3D NanoarrayOER296 mVMore active sites, channels for ion transfer nih.gov
Nanostar AlloyHER60 mVIncreased electrochemically active surface area researchgate.net
Nanorod Array (NiMoO₄·H₂O)HER&lt;200 mVSuperior water splitting activity vs. nanosheets rsc.orgresearchgate.net

Synergistic Effects in Multi-Component Systems and Heterostructures

These synergistic effects are particularly pronounced at the interfaces of heterostructures, such as alloy-oxide or alloy-hydroxide interfaces. rsc.org A well-defined division of labor can occur where one component excels at a specific step of the reaction; for example, the oxide or hydroxide phase promotes water dissociation while the alloy phase accelerates the combination of hydrogen intermediates to form H₂. rsc.org The construction of heterojunctions, such as Mo₄P₃@CoP or P-doped MoS₂/Ni₃S₂, can lead to electron transfer across the phase interface. mdpi.commdpi.com This redistribution of charge optimizes the electronic structure of the active sites, reduces energy barriers for key reaction steps, and ultimately enhances the electrocatalytic performance for both HER and OER. mdpi.commdpi.com The combination of heteroatom doping with the construction of heterostructures represents a powerful strategy to maximize these synergistic benefits. mdpi.com

Challenges and Future Research Directions

Development of Scalable and Sustainable Synthesis Routes

A primary obstacle to the widespread application of molybdenum nickel hydroxide (B78521) oxide phosphate (B84403) is the development of synthesis methods that are both scalable for industrial production and environmentally sustainable. While laboratory-scale syntheses like co-precipitation and hydrothermal methods have proven effective for producing these materials, their scalability is often a concern. google.com Future research must focus on moving beyond these batch-wise processes to continuous flow reactors or other industrial-scale methodologies.

Sustainable synthesis routes also necessitate a move away from harsh chemical precursors and energy-intensive procedures. Exploring green chemistry principles, such as the use of aqueous-based systems and ambient temperature and pressure conditions, will be crucial. The table below outlines some potential synthesis routes and their associated challenges and opportunities for scalability and sustainability.

Synthesis MethodCurrent StateScalability ChallengesSustainability ConcernsFuture Research Directions
Co-precipitation Widely used in labs for ease of implementation.Batch-to-batch reproducibility, large-scale homogeneity.Use of organic solvents, generation of salt byproducts.Development of continuous precipitation reactors, solvent recycling.
Hydrothermal Produces crystalline materials with controlled morphology. mdpi.comHigh-pressure reactors are expensive and have safety concerns.High energy consumption for maintaining temperature and pressure.Microwave-assisted hydrothermal synthesis, use of biomass-derived precursors.
Sol-gel Offers good control over material porosity and composition. newhaven.eduSlow kinetics, potential for cracking during drying.Use of alkoxide precursors that are sensitive to moisture.Non-alkoxide sol-gel routes, supercritical drying to preserve structure.
Electrodeposition Allows for direct growth on conductive substrates.Uniform coating of large and complex geometries.Bath stability and depletion of precursor ions.Pulsed electrodeposition for better control, development of stable electrolytes.

Understanding Complex In-Situ Reconstruction Mechanisms

During electrochemical applications, such as water splitting, molybdenum nickel hydroxide oxide phosphate materials undergo dynamic structural and compositional changes, a phenomenon known as in-situ reconstruction. nih.gov These reconstructions often lead to the formation of the true catalytically active species, which may differ significantly from the as-synthesized material. acs.org A deep understanding of these mechanisms is paramount for designing more stable and active catalysts.

Recent studies on related nickel-molybdenum (B8610338) systems have shown that under operational conditions, molybdenum can leach out, leading to a higher concentration of exposed nickel active sites. researchgate.net Furthermore, the initial oxide or hydroxide phase can transform into nickel oxyhydroxide (NiOOH), which is often cited as a highly active phase for the oxygen evolution reaction (OER). researchgate.net Techniques such as in-situ and operando Raman spectroscopy have been instrumental in observing these phase transformations in real-time. researchgate.net For instance, single-atom molybdenum doping in nickel oxide has been shown to induce the transformation of NiO to Ni(OH)2 under catalytic conditions, which enhances the hydrogen evolution reaction (HER) by facilitating the water dissociation step. rsc.org

Key questions that future research must address include:

What are the precise structural and compositional changes that occur in this compound during electrochemical cycling?

How do the initial composition and morphology of the material influence the nature of the reconstructed active sites?

What is the role of each element (Mo, Ni, P, O, H) in the reconstruction process and the final catalytic activity?

Rational Design of Multi-functional Materials

The rational design of multi-functional materials based on this compound aims to create catalysts with enhanced performance for various applications. iwaponline.comepa.gov This involves strategically tuning the material's composition, morphology, and electronic structure to optimize its catalytic activity, selectivity, and stability. researchgate.netosti.gov

One promising approach is the creation of heterostructures, where this compound is interfaced with other materials to leverage synergistic effects. researchgate.net For example, combining it with conductive supports like graphene or carbon nanotubes can improve charge transport and expose more active sites. osti.gov The introduction of other transition metals can also modulate the electronic properties and create more favorable adsorption sites for reaction intermediates.

The following table details some rational design strategies and their expected impact on material properties.

Design StrategyDescriptionExpected Impact on PropertiesExample from Related Systems
Heterostructure Formation Interfacing with conductive supports or other catalytic materials.Improved charge transfer, increased number of active sites. researchgate.netNi-MoO2 catalysts integrated with a Fe3O4 layer showed enhanced OER activity. rsc.org
Doping Introducing small amounts of other elements into the crystal lattice.Modified electronic structure, creation of defect sites. sciopen.comMo-doping in NiFe phosphide (B1233454) altered the intrinsic electronic structure and accelerated reaction kinetics. sciopen.com
Morphology Control Synthesizing materials with specific nanostructures (e.g., nanosheets, nanowires). mdpi.comHigh surface area, improved mass transport of reactants and products.Ni(OH)2 nanosheets grown on NiMoO4 nanofibers exhibited excellent supercapacitor performance. mdpi.com
Defect Engineering Intentionally creating vacancies or other defects in the crystal structure.Increased number of active sites, enhanced intrinsic activity. acs.orgCreating nickel vacancies in nickel hydroxide promoted reconstruction and boosted OER activity. acs.org

Advanced Characterization under Operando Conditions

To unravel the complex dynamic processes occurring at the catalyst-electrolyte interface during operation, advanced characterization techniques that can probe the material in-situ and operando are indispensable. nih.gov These techniques provide real-time information about the structural, compositional, and electronic changes in the catalyst under actual working conditions.

Operando X-ray absorption spectroscopy (XAS) can provide insights into the oxidation state and local coordination environment of the metal centers during the electrochemical reaction. nih.gov This allows researchers to track the transformation of the precursor material into the active catalytic species. Operando Raman spectroscopy is another powerful tool for identifying vibrational modes of different phases, enabling the direct observation of phase transitions, such as the conversion of nickel hydroxide to nickel oxyhydroxide. researchgate.net

Future research should focus on combining multiple operando techniques to obtain a more comprehensive understanding of the catalyst's behavior. For instance, simultaneously performing XAS and Raman spectroscopy could correlate changes in the electronic structure with specific phase transformations.

Computational Design and Prediction of Novel Compositions

Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for the rational design and prediction of new catalyst compositions. sciopen.comresearchgate.net DFT calculations can be used to understand the electronic structure of materials, predict their stability, and elucidate reaction mechanisms at the atomic level.

In the context of this compound, DFT can be employed to:

Screen a wide range of potential compositions to identify promising candidates with optimal electronic properties for catalysis.

Calculate the adsorption energies of reaction intermediates on different surface sites to identify the rate-determining step and design strategies to overcome it.

Simulate the effect of doping and defect engineering on the catalytic activity and stability of the material.

Understand the synergistic effects at the interface of heterostructured materials.

By integrating computational predictions with experimental synthesis and characterization, researchers can accelerate the discovery and development of next-generation this compound-based materials with superior performance.

Q & A

Q. What are the standard synthesis methods for molybdenum nickel hydroxide oxide phosphate, and which parameters critically influence its crystallinity?

Methodological Answer: Synthesis typically involves hydrothermal or co-precipitation routes. For hydrothermal synthesis, precursors like nickel nitrate, ammonium molybdate, and phosphate salts are dissolved in deionized water, adjusted to pH 8–10 using NaOH/KOH, and heated at 120–180°C for 12–24 hours. Critical parameters include:

  • pH control to stabilize nickel hydroxide phases and avoid nickel oxide formation .
  • Temperature : Higher temperatures (>150°C) favor crystalline nickel phosphate over amorphous hydroxide phases .
  • Molybdenum precursor selection : Ammonium heptamolybdate ensures uniform Mo incorporation, while molybdenum trioxide may require reducing agents .

Q. Which characterization techniques are essential for verifying the structural integrity and composition of this compound?

Methodological Answer:

  • XRD : Identifies crystalline phases (e.g., distinguishes Ni₃(PO₄)₂ from Ni(OH)₂) and confirms Mo incorporation via lattice parameter shifts .
  • FTIR : Detects phosphate (PO₄³⁻) vibrational modes at 950–1100 cm⁻¹ and Mo–O–Ni bridging bonds at 600–800 cm⁻¹ .
  • XPS : Quantifies oxidation states (e.g., Ni²⁺ vs. Ni³⁺, Mo⁶⁺) and surface phosphate/molybdate ratios .
  • SEM/TEM : Reveals morphology (e.g., rod-like structures from Ni-MOF precursors vs. nanosheets from LDH templates) .

Q. How can phosphate content be quantitatively analyzed in this compound?

Methodological Answer: Phosphate quantification involves:

Acid digestion : Dissolve the compound in HNO₃/HCl to release PO₄³⁻.

Colorimetric assay : React with ammonium molybdate in acidic medium to form phosphomolybdate, followed by spectrophotometric measurement at 880 nm .

Titration : For higher precision, titrate the phosphomolybdate complex with NaOH (23 moles NaOH per mole phosphate) using phenolphthalein .

Advanced Research Questions

Q. How do pH and redox conditions influence the stability of nickel hydroxide vs. nickel phosphate phases in this compound?

Methodological Answer:

  • pH-dependent stability : Below pH 6, nickel hydroxide (Ni(OH)₂) dominates, while above pH 7, nickel phosphate (Ni₃(PO₄)₂) forms due to PO₄³⁻ ligand competition .
  • Redox effects : Under oxidizing conditions, Ni²⁺ oxidizes to Ni³⁺, destabilizing hydroxide phases and promoting phosphate coordination. Electrochemical cycling (e.g., cyclic voltammetry) can map redox transitions .
  • In situ XRD/Raman : Monitor phase transitions during pH/voltage sweeps to construct stability diagrams .

Q. What catalytic mechanisms are proposed for this compound in oxygen evolution reactions (OER)?

Methodological Answer:

  • Active sites : Mo⁶⁺ in octahedral coordination acts as a Lewis acid, facilitating water adsorption, while Ni²⁺/³⁺ mediates electron transfer .
  • Operando studies : Use XAS (X-ray absorption spectroscopy) to track Ni/Mo oxidation states during OER and identify rate-limiting steps (e.g., *OH → *O intermediate) .
  • DFT modeling : Calculate adsorption energies for intermediates (e.g., *OOH) on Mo–Ni dual sites to rationalize overpotential differences .

Q. How can computational methods resolve contradictions in reported electrochemical performance data?

Methodological Answer:

  • Surface heterogeneity : MD simulations reveal that phosphate-rich surfaces exhibit lower conductivity but higher corrosion resistance, explaining divergent durability results .
  • Defect analysis : DFT identifies that Mo vacancies in the lattice increase charge-transfer resistance, reconciling discrepancies in impedance spectra .
  • Machine learning : Train models on synthesis parameters (e.g., precursor ratios, annealing time) to predict optimal conditions for high activity .

Q. What strategies mitigate interference from coexisting ions (e.g., Co²⁺, Cd²⁺) during phosphate binding studies?

Methodological Answer:

  • Selective chelation : Pre-treat samples with EDTA to mask transition metals without affecting phosphate .
  • Ion chromatography : Separate PO₄³⁻ from interfering ions using anion-exchange columns (e.g., Dionex AS11-HC) prior to detection .
  • Competitive adsorption isotherms : Quantify binding affinity (Langmuir/Freundlich models) to identify pH ranges where phosphate dominates over competing ions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.